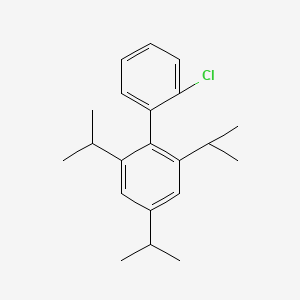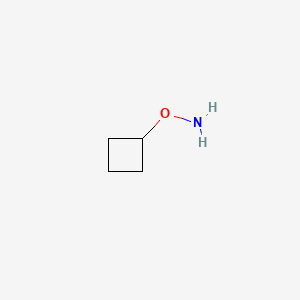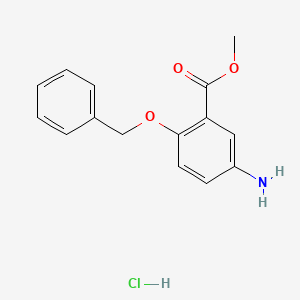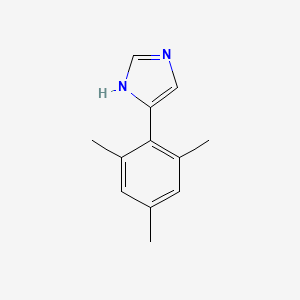
5-(2,4,6-Trimethylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,6-Trimethylphenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,6-Trimethylphenyl)-1H-imidazole typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-(2,4,6-Trimethylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper complexes.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
科学的研究の応用
5-(2,4,6-Trimethylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 5-(2,4,6-Trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- Tris(2,4,6-trimethoxyphenyl)phosphine
- 2,4,6-Trimethylphenyl isocyanate
Comparison: 5-(2,4,6-Trimethylphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
5-(2,4,6-trimethylphenyl)-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-14-11/h4-7H,1-3H3,(H,13,14) |
InChIキー |
XIALGQCSRKQAPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CN=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


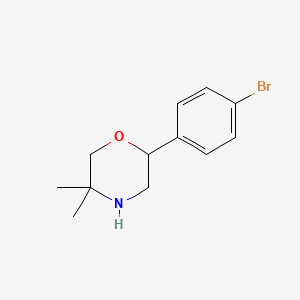

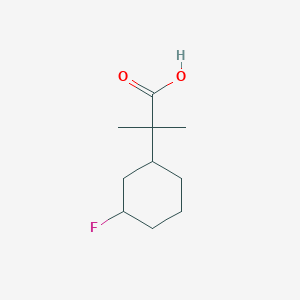
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)


![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
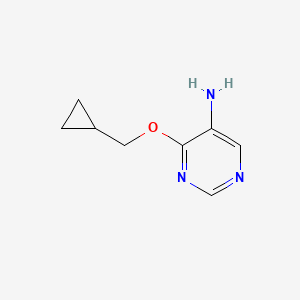
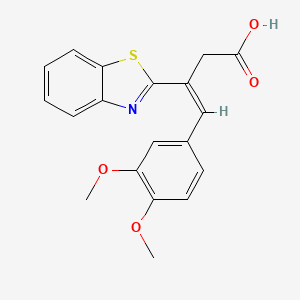
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
